molecular formula C20H22FN5O5 B2964180 2-(3-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)butanamide CAS No. 2176271-30-8

2-(3-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)butanamide

Cat. No.: B2964180
CAS No.: 2176271-30-8
M. Wt: 431.424
InChI Key: CIWZNAVXQXQRGF-UHFFFAOYSA-N
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Description

2-(3-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)butanamide is a useful research compound. Its molecular formula is C20H22FN5O5 and its molecular weight is 431.424. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including those similar to the specified chemical, are synthesized through multi-step reactions involving esterification, hydrazidation, and subsequent reactions to produce compounds with potential biological activities. These synthesized compounds are characterized using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry, indicating the complexity and precision involved in the synthesis process of these chemically significant molecules (Aziz‐ur‐Rehman et al., 2016).

Pharmacological Screening

The synthesized compounds, including oxadiazole derivatives, are screened for various pharmacological activities. This includes investigating their potential as lipoxygenase inhibitors, which play a role in inflammatory processes. Such screenings help in identifying new therapeutic agents based on their biological activities against specific targets (Aziz‐ur‐Rehman et al., 2016).

Antioxidant and Anticancer Activities

Novel derivatives, including those incorporating the methoxyphenyl moiety, are evaluated for their antioxidant and anticancer activities. Through various assays, such as DPPH radical scavenging methods, compounds are identified that show significant antioxidant activity, surpassing known antioxidants like ascorbic acid. Additionally, their anticancer potential against specific cell lines, such as glioblastoma U-87, is tested, highlighting their importance in developing new cancer therapies (I. Tumosienė et al., 2020).

Nonlinear Optical Characterization

Some derivatives, particularly those containing fluorophenyl and methoxyphenyl groups, are synthesized and characterized for their nonlinear optical properties. These studies contribute to understanding how structural variations in heterocyclic compounds can influence their optoelectronic characteristics, potentially leading to applications in optoelectronics and materials science (B. Chandrakantha et al., 2011).

Antimicrobial and Antifungal Agents

Derivatives of the compound are synthesized and evaluated for their antimicrobial and antifungal activities. These studies provide insights into the potential of such compounds to serve as new agents in combating bacterial and fungal infections, emphasizing the role of structural modification in enhancing biological activity (M. Helal et al., 2013).

Properties

IUPAC Name

2-[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O5/c1-4-15(19(28)22-9-10-29-2)26-17(27)8-6-14(24-26)20-23-18(25-31-20)12-5-7-16(30-3)13(21)11-12/h5-8,11,15H,4,9-10H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWZNAVXQXQRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCOC)N1C(=O)C=CC(=N1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.